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Compound of Interest

Compound Name: 2,6-Dichlorobenzamide

Cat. No.: B151250 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
2,6-Dichlorobenzamide (BAM) is a primary and persistent metabolite of the herbicide

dichlobenil.[1] Due to its high water solubility and stability, BAM is a frequent contaminant of

ground and surface water, raising environmental and health concerns.[1] This technical guide

provides a comprehensive overview of the toxicological profile of BAM, consolidating available

data on its physicochemical properties, toxicokinetics, and toxicodynamics. Quantitative data

from acute, sub-chronic, and chronic toxicity studies, as well as genotoxicity, carcinogenicity,

and reproductive and developmental toxicity assessments, are presented in structured tables

for clear comparison. Detailed experimental protocols for key toxicological studies, based on

internationally recognized guidelines, are provided. Additionally, this guide includes

visualizations of the metabolic pathway of BAM and a general experimental workflow for its

analysis, created using the DOT language. While a definitive signaling pathway for BAM-

induced toxicity is not yet fully elucidated, a conceptual diagram of xenobiotic-induced oxidative

stress, a potential mechanism of action, is also presented.

Physicochemical Properties
A thorough understanding of the physicochemical properties of 2,6-Dichlorobenzamide is

essential for predicting its environmental fate and toxicological behavior.
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Property Value Reference(s)

Chemical Formula C₇H₅Cl₂NO [2]

Molecular Weight 190.02 g/mol [2]

CAS Number 2008-58-4 [2]

Appearance
White to off-white crystalline

solid
[3]

Melting Point 195 - 204 °C [3]

Water Solubility 2.7 g/L (at 20-25 °C) [3]

logP (Octanol/Water Partition

Coefficient)
0.77 [3]

Vapor Pressure 3.26 x 10⁻⁵ mmHg [4]

Toxicokinetics: Absorption, Distribution,
Metabolism, and Excretion
Animal studies indicate that 2,6-Dichlorobenzamide is readily absorbed after oral

administration.[3] Whole-body autoradiography in rats and mice has shown that BAM is

homogeneously distributed throughout the body shortly after exposure.[3]

The metabolism of BAM primarily involves hydroxylation of the aromatic ring followed by

conjugation with glutathione.[5] The major urinary metabolites in rats include unchanged BAM,

two monohydroxylated derivatives, and mercapturic acid conjugates.[5] Enterohepatic

circulation has been observed, with a significant portion of the administered dose being

excreted in the bile.[3] Excretion occurs predominantly via the urine, with a smaller fraction

eliminated in the feces.[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Dichlorobenzamide
https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Dichlorobenzamide
https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Dichlorobenzamide
https://www2.mst.dk/udgiv/publications/2004/87-7614-347-3/pdf/87-7614-348-1.pdf
https://www2.mst.dk/udgiv/publications/2004/87-7614-347-3/pdf/87-7614-348-1.pdf
https://www2.mst.dk/udgiv/publications/2004/87-7614-347-3/pdf/87-7614-348-1.pdf
https://www2.mst.dk/udgiv/publications/2004/87-7614-347-3/pdf/87-7614-348-1.pdf
https://www.agilent.com/cs/library/msds/PST-2180M1000_NAEnglish.pdf
https://www.benchchem.com/product/b151250?utm_src=pdf-body
https://www2.mst.dk/udgiv/publications/2004/87-7614-347-3/pdf/87-7614-348-1.pdf
https://www2.mst.dk/udgiv/publications/2004/87-7614-347-3/pdf/87-7614-348-1.pdf
https://www2.mst.dk/udgiv/publications/2004/87-7614-347-3/html/kap06_eng.htm
https://www2.mst.dk/udgiv/publications/2004/87-7614-347-3/html/kap06_eng.htm
https://www2.mst.dk/udgiv/publications/2004/87-7614-347-3/pdf/87-7614-348-1.pdf
https://www2.mst.dk/udgiv/publications/2004/87-7614-347-3/pdf/87-7614-348-1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151250?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer
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Metabolic Pathway of 2,6-Dichlorobenzamide.

Toxicodynamics
The toxicological effects of 2,6-Dichlorobenzamide have been evaluated in various animal

studies, providing insights into its potential hazards to human health.

Acute Toxicity
BAM exhibits low to moderate acute toxicity following oral administration.

Species Sex Route LD₅₀ Reference(s)

Rat Male Oral 1470 mg/kg bw [5]

Rat Female Oral 2330 mg/kg bw [5]

Mouse Male Oral 1538 mg/kg bw [2]

Mouse Female Oral 1144 mg/kg bw [2]

Sub-chronic Toxicity
Repeated dose studies have identified the liver and nervous system as potential target organs.
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Species Duration Route NOAEL LOAEL
Effects at
LOAEL

Referenc
e(s)

Rat 13 weeks
Oral

(dietary)

14 mg/kg

bw/day

(180 ppm)

49 mg/kg

bw/day

(600 ppm)

Decreased

body

weight

gain,

increased

blood urea

nitrogen,

reduced

coagulatio

n times.

[6]

Dog 13 weeks
Oral

(dietary)

~2.5 mg/kg

bw/day

(100 ppm)

-

No effects

observed

at the

highest

dose

tested.

[5]

Chronic Toxicity and Carcinogenicity
Long-term exposure studies have provided data on the chronic effects and carcinogenic

potential of BAM.
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Species Duration Route NOAEL LOAEL
Effects at
LOAEL

Referenc
e(s)

Rat
106-107

weeks

Oral

(dietary)

6.5 mg/kg

bw/day

(180 ppm)

19 mg/kg

bw/day

(500 ppm)

Decreased

mean body

weight

gain,

increased

relative

liver weight

(females).

[5]

Dog 2 years
Oral

(dietary)

4.5 mg/kg

bw/day

(180 ppm)

12.5 mg/kg

bw/day

(500 ppm)

Decreased

body

weight gain

and

increased

relative

liver

weight.

[5]

In a long-term study in rats, an increased incidence of hepatoma in females at 500 ppm was of

borderline significance.[5] The US EPA has classified BAM as a Group C "possible human

carcinogen".[3]

Genotoxicity
2,6-Dichlorobenzamide has not demonstrated mutagenic potential in a variety of in vitro and

in vivo genotoxicity tests.[3]

Test System Result Reference(s)

Ames Test (Salmonella

typhimurium)
Negative [3]

In vitro mammalian cell gene

mutation assay
Negative [3]

In vivo micronucleus test Negative [3]
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Reproductive and Developmental Toxicity
Studies on the reproductive and developmental effects of BAM have been conducted in rabbits.

Specie
s

Study
Type

Route

Matern
al
NOAE
L

Matern
al
LOAEL

Develo
pment
al
NOAE
L

Develo
pment
al
LOAEL

Effects
Refere
nce(s)

Rabbit
Develo

pmental

Oral

(gavage

)

10

mg/kg

bw/day

30

mg/kg

bw/day

30

mg/kg

bw/day

90

mg/kg

bw/day

Matern

al

toxicity

at ≥30

mg/kg/d

ay;

decreas

ed fetal

body

weight

at 90

mg/kg/d

ay.

[2]

BAM was not found to be teratogenic in the rabbit developmental toxicity study.[3]

Potential Signaling Pathway: Xenobiotic-Induced
Oxidative Stress
While the precise molecular signaling pathways of 2,6-Dichlorobenzamide toxicity have not

been definitively elucidated, a plausible mechanism, based on the metabolism of other

chlorinated aromatic compounds, is the induction of oxidative stress. The metabolic activation

of BAM could lead to the formation of reactive intermediates that generate reactive oxygen

species (ROS). An imbalance between ROS production and the cell's antioxidant capacity can

lead to oxidative damage to cellular components such as lipids, proteins, and DNA, ultimately

contributing to cytotoxicity and organ damage.
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Conceptual Pathway of Xenobiotic-Induced Oxidative Stress
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Conceptual Pathway of Xenobiotic-Induced Oxidative Stress.

Experimental Protocols
The following sections outline the general methodologies for key toxicological studies, based

on OECD guidelines, that are relevant to the assessment of 2,6-Dichlorobenzamide.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/product/b151250?utm_src=pdf-body-img
https://www.benchchem.com/product/b151250?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151250?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acute Oral Toxicity (OECD 423: Acute Toxic Class
Method)

Principle: A stepwise procedure using a small number of animals per step to classify the

substance's toxicity.

Animals: Typically, young adult rats of a single sex (usually females).

Procedure:

A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000

mg/kg).

The substance is administered by oral gavage to a group of three animals.

Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

The outcome of the first step (number of mortalities) determines the next step: either

dosing at a higher or lower fixed dose level or stopping the test.

Endpoint: Classification of the substance into a GHS toxicity category based on the observed

mortality at different dose levels.

Sub-chronic Oral Toxicity - 90-Day Study in Rodents
(OECD 408)

Principle: To characterize the toxic effects of a substance following repeated oral

administration for 90 days.

Animals: Typically, young adult rats. At least 10 males and 10 females per dose group.

Procedure:

The test substance is administered daily in graduated doses to several groups of animals

for 90 days. A control group receives the vehicle only.

Clinical observations, body weight, and food/water consumption are recorded regularly.
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Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.

All animals are subjected to a full necropsy, and organs are weighed. Histopathological

examination is performed on organs and tissues.

Endpoints: Identification of target organs, characterization of dose-response relationships,

and determination of the No-Observed-Adverse-Effect Level (NOAEL).

Combined Chronic Toxicity/Carcinogenicity Study
(OECD 453)

Principle: To determine the chronic toxic and/or carcinogenic potential of a substance in a

single long-term study.

Animals: Typically, rats. At least 50 males and 50 females per dose group for the

carcinogenicity phase.

Procedure:

The test substance is administered daily in graduated doses for the majority of the

animal's lifespan (e.g., 24 months for rats).

Similar observations and examinations as in the 90-day study are conducted throughout

the study.

Comprehensive gross and histopathological examinations are performed on all animals.

Endpoints: Identification of neoplastic and non-neoplastic lesions, characterization of tumor

incidence and type, and determination of a NOAEL for chronic toxicity.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)
Principle: To detect gene mutations induced by a substance using amino acid-requiring

strains of Salmonella typhimurium and Escherichia coli.

Procedure:
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Tester strains are exposed to the test substance at various concentrations, with and

without an exogenous metabolic activation system (S9 mix).

The mixture is plated on a minimal medium lacking the required amino acid.

After incubation, the number of revertant colonies (colonies that have regained the ability

to synthesize the amino acid) is counted.

Endpoint: A substance is considered mutagenic if it causes a concentration-related increase

in the number of revertant colonies.

Developmental Toxicity Study (OECD 414)
Principle: To assess the potential of a substance to cause adverse effects on the developing

embryo and fetus.

Animals: Typically, pregnant rats or rabbits.

Procedure:

The test substance is administered daily to pregnant females during the period of

organogenesis.

Maternal animals are observed for clinical signs of toxicity, and body weight and food

consumption are monitored.

Shortly before the expected day of delivery, the dams are euthanized, and the uterine

contents are examined.

Fetuses are examined for external, visceral, and skeletal abnormalities.

Endpoints: Evaluation of maternal toxicity, embryo-fetal death, and fetal malformations and

variations. Determination of maternal and developmental NOAELs.

Analytical Workflow for BAM in Water Samples
The following diagram illustrates a typical experimental workflow for the quantitative analysis of

2,6-Dichlorobenzamide in water samples using Gas Chromatography-Mass Spectrometry
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(GC-MS).

Analytical Workflow for 2,6-Dichlorobenzamide in Water
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Analytical Workflow for 2,6-Dichlorobenzamide in Water.
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Conclusion
2,6-Dichlorobenzamide is a compound of significant environmental interest due to its

persistence and potential for human exposure through contaminated drinking water. The

available toxicological data from animal studies indicate a low to moderate acute toxicity. The

liver appears to be a primary target organ for toxicity following repeated exposure. While there

is some evidence of carcinogenicity in female rats at high doses, BAM is not considered to be

genotoxic. Developmental toxicity has been observed in rabbits, but only at doses that also

cause maternal toxicity.

Further research is needed to fully elucidate the specific molecular mechanisms of BAM-

induced toxicity, including the potential role of oxidative stress. Continued monitoring of BAM

levels in the environment and a thorough understanding of its toxicological profile are essential

for accurate risk assessment and the protection of public health. This technical guide serves as

a comprehensive resource for professionals involved in the evaluation of the safety of 2,6-
Dichlorobenzamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Toxicological Profile of 2,6-Dichlorobenzamide (BAM):
An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b151250#toxicological-profile-of-2-6-
dichlorobenzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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